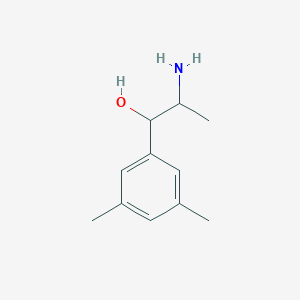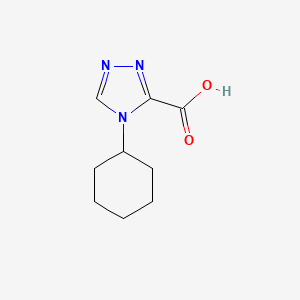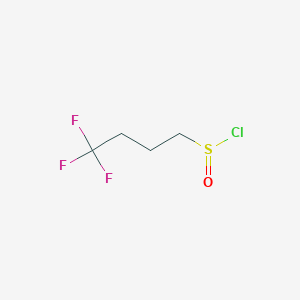
4,4,4-Trifluorobutane-1-sulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluorobutane-1-sulfinyl chloride is a chemical compound with the molecular formula C4H6ClF3O2S. It is known for its unique properties and applications in various fields of scientific research and industry. This compound is characterized by the presence of trifluoromethyl and sulfinyl chloride functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutane-1-sulfinyl chloride typically involves the reaction of 4,4,4-trifluorobutanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfinyl chloride group. The general reaction scheme is as follows:
C4H7F3O+SOCl2→C4H6ClF3O2S+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluorobutane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfinamides, sulfinates, and sulfinyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the sulfinyl chloride group can yield sulfides or thiols, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Sulfinamides: Formed by the reaction with amines
Sulfinates: Formed by the reaction with alcohols
Sulfonyl Chlorides: Formed by oxidation
Sulfides/Thiols: Formed by reduction
Aplicaciones Científicas De Investigación
4,4,4-Trifluorobutane-1-sulfinyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluorobutane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluorobutane-1-sulfonyl chloride
- Trifluoromethanesulfonyl chloride
- 2,2,2-Trifluoroethanesulfonyl chloride
Uniqueness
4,4,4-Trifluorobutane-1-sulfinyl chloride is unique due to the presence of both trifluoromethyl and sulfinyl chloride functional groups. This combination imparts distinct reactivity and versatility, making it a valuable reagent in various chemical transformations. Compared to similar compounds, it offers a unique balance of stability and reactivity, which can be advantageous in specific synthetic applications.
Propiedades
Fórmula molecular |
C4H6ClF3OS |
|---|---|
Peso molecular |
194.60 g/mol |
Nombre IUPAC |
4,4,4-trifluorobutane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H6ClF3OS/c5-10(9)3-1-2-4(6,7)8/h1-3H2 |
Clave InChI |
AQIDWBISUYNRRT-UHFFFAOYSA-N |
SMILES canónico |
C(CC(F)(F)F)CS(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


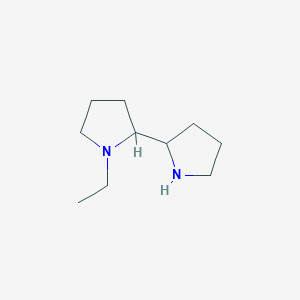
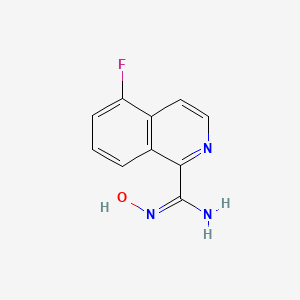
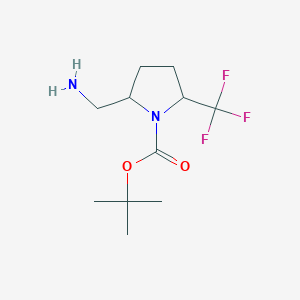
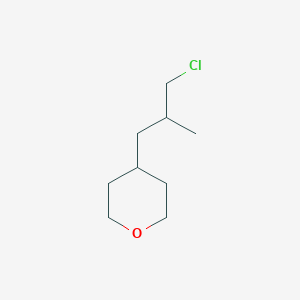
![1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)
![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
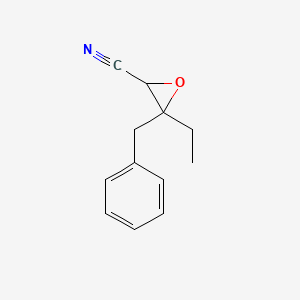
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
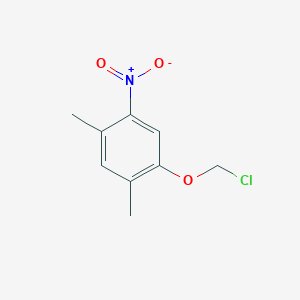
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
